

# The Synthesis and Discovery of Danofloxacin Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Danofloxacin |           |
| Cat. No.:            | B054342      | Get Quote |

#### Introduction

**Danofloxacin** mesylate is a synthetic, third-generation fluoroquinolone antibiotic developed exclusively for veterinary medicine.[1][2] It exhibits a broad spectrum of activity against a wide range of Gram-negative and Gram-positive bacteria, as well as Mycoplasma and Chlamydia species.[3][4] Its primary application is in the treatment of respiratory diseases in cattle, swine, and chickens.[3][5] Developed by Pfizer in the early 1990s, **danofloxacin** mesylate has become a significant tool in managing bacterial infections in livestock due to its potent bactericidal action and favorable pharmacokinetic profile.[6] The mesylate salt form enhances the solubility and stability of the parent compound, **danofloxacin**.[7]

### **Core Synthesis Pathway**

The chemical synthesis of **danofloxacin** mesylate is a multi-step process that involves the preparation of a quinolone core and a chiral bicyclic amine side-chain, followed by their coupling and subsequent salt formation.[7][8] The key starting materials are 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, which is derived from trans-4-hydroxy-L-proline.[8]





Click to download full resolution via product page

Caption: Synthesis pathway of **Danofloxacin** Mesylate.

### **Mechanism of Action**

**Danofloxacin** exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[9][10] These enzymes are crucial for bacterial



DNA replication, transcription, repair, and recombination.[11][12] By binding to these enzymes, danofloxacin traps them in a complex with the DNA, leading to double-stranded DNA breaks and ultimately, bacterial cell death. This targeted inhibition of bacterial topoisomerases is a hallmark of the fluoroquinolone class of antibiotics.[9][13] Mammalian topoisomerase enzymes are structurally different and are not susceptible to inhibition by fluoroquinolones at therapeutic concentrations.[13]



Click to download full resolution via product page

Caption: Mechanism of action of **Danofloxacin**.

## **Physicochemical Properties**

The physical and chemical properties of **danofloxacin** and its mesylate salt are summarized in the table below.



| Property              | Danofloxacin                          | Danofloxacin<br>Mesylate                                                                          | Reference(s) |
|-----------------------|---------------------------------------|---------------------------------------------------------------------------------------------------|--------------|
| Appearance            | White to off-white crystalline powder | White to off-white crystalline powder                                                             | [5]          |
| Molecular Formula     | C19H20FN3O3                           | C <sub>19</sub> H <sub>20</sub> FN <sub>3</sub> O <sub>3</sub> • CH <sub>4</sub> O <sub>3</sub> S | [5]          |
| Molecular Weight      | 357.39 g/mol                          | 453.49 g/mol                                                                                      | [5]          |
| Melting Point         | 263°C                                 | 328°C                                                                                             | [5]          |
| Solubility (in water) | 172-205 g/L                           | ~20 mg/mL                                                                                         | [5][14]      |
| Solubility (in DMSO)  | 10-33 g/L                             | ~25 mg/mL                                                                                         | [5][14]      |
| UVmax                 | 282 nm (acid), 278 nm<br>(base)       | -                                                                                                 | [5]          |
| Optical Rotation      | +197° (1S, 4S<br>enantiomer)          | -                                                                                                 | [5]          |

## **Antibacterial Spectrum and Efficacy**

**Danofloxacin** is effective against a broad range of veterinary pathogens. Its in vitro activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.



| Pathogen                  | MIC Range (μg/mL) | MIC <sub>90</sub> (μg/mL) | Reference(s) |  |
|---------------------------|-------------------|---------------------------|--------------|--|
| Mycoplasma spp.           | 0.008 - 0.5       | 0.008 - 0.5               | [9][15]      |  |
| Pasteurella multocida     | 0.00375 - 0.125   | 0.125                     | [9][16]      |  |
| Mannheimia<br>haemolytica | -                 | 0.125                     | [11][16]     |  |
| Haemophilus somnus        | -                 | 0.125                     | [16][17]     |  |
| Escherichia coli          | -                 | -                         | [9]          |  |
| Salmonella spp.           | -                 | -                         | [9]          |  |
| Staphylococcus aureus     | -                 | -                         | [9]          |  |
| Aeromonas hydrophila      | -                 | 1.0                       | [18]         |  |
| Pseudomonas spp.          | -                 | 1.0                       | [18]         |  |

## **Pharmacokinetic Profile**

**Danofloxacin** is rapidly absorbed and widely distributed in tissues following administration to various animal species. The pharmacokinetic parameters can vary depending on the species, dosage, and route of administration.



| Species  | Dose &<br>Route   | Cmax<br>(µg/mL)  | Tmax (h)  | Half-life<br>(h) | Bioavaila<br>bility (%) | Referenc<br>e(s) |
|----------|-------------------|------------------|-----------|------------------|-------------------------|------------------|
| Cattle   | 1.25 mg/kg<br>IM  | 0.39 - 0.48      | 0.8 - 1.3 | 3.9 - 4.4        | ~101                    | [5][19]          |
| Cattle   | 1.25 mg/kg<br>SC  | 0.39 - 0.48      | 0.8 - 1.3 | 3.9 - 4.4        | ~94                     | [5][16]          |
| Pigs     | 2.5 mg/kg<br>IM   | -                | -         | 6.61             | -                       | [20]             |
| Chickens | 5 mg/kg<br>(oral) | 0.21<br>(plasma) | -         | 5-6              | -                       | [5][19]          |
| Horses   | 5 mg/kg IV        | -                | -         | 8.00             | -                       | [21]             |
| Horses   | 5 mg/kg IM        | 1.37             | -         | -                | ~100                    | [21]             |
| Koi      | -                 | 8.3157           | ~0.75     | 15               | -                       | [18]             |
| Lambs    | 6 mg/kg<br>SC     | 2.42             | -         | -                | -                       | [2]              |

# Experimental Protocols Synthesis of Danofloxacin Mesylate

This protocol is a generalized representation based on published synthesis routes.[8]

- Synthesis of (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane (Side-Chain):
  - Protect the nitrogen of trans-4-hydroxy-L-proline with a tosyl group.
  - Reduce the protected amino acid to a diol using a suitable reducing agent like diborane.
  - Convert the diol to a tritosylate or a mixture of tosylate and chloride derivatives.
  - Cyclize the intermediate by reacting with methylamine in a sealed vessel to form the bicyclic tosylated intermediate.



- Remove the tosyl protecting group using anhydrous hydrogen bromide in acetic acid to yield the desired chiral side-chain.
- Coupling Reaction:
  - React the synthesized side-chain, (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, with 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
  - The reaction is typically carried out in a solvent such as pyridine in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the nucleophilic aromatic substitution.
- Formation of Mesylate Salt:
  - Dissolve the resulting danofloxacin free base in a suitable solvent like ethanol.
  - Add one equivalent of methanesulfonic acid to the solution.
  - The danofloxacin mesylate salt will precipitate and can be collected by filtration, followed by washing and drying.

### Quantification of Danofloxacin in Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method with fluorescence detection for the determination of **danofloxacin** in plasma samples.[22][23]



Click to download full resolution via product page

Caption: Workflow for HPLC analysis of **Danofloxacin**.

- Sample Preparation (Liquid-Liquid Extraction):
  - To a 0.2 mL plasma sample, add an internal standard solution (e.g., marbofloxacin).



- Add 0.8 mL of phosphate buffer (e.g., 0.1 M, pH 7.4).
- Extract the analytes by adding an organic solvent like trichloromethane, followed by vortexing and centrifugation.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the HPLC system.
- Chromatographic Conditions:
  - Column: Reversed-phase C18 column (e.g., 250mm x 4.6mm, 5μm).
  - Mobile Phase: An isocratic mixture of acetonitrile and an aqueous solution (e.g., 0.3% triethylamine, pH 3.0) in a ratio of approximately 15:85 (v/v).[24]
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 20 μL.
- Detection:
  - Detector: Fluorescence detector.
  - Excitation Wavelength (λex): ~280-338 nm.[22]
  - Emission Wavelength (λem): ~425-450 nm.[22]
- Quantification:
  - Prepare a calibration curve using standard solutions of danofloxacin of known concentrations.
  - The concentration of danofloxacin in the plasma samples is determined by comparing the peak area ratio of danofloxacin to the internal standard against the calibration curve. The linear range is typically from 1 to 1500 ng/mL.[22]



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetic Behavior and Pharmacokinetic/Pharmacodynamic Integration of Danofloxacin Following Single or Co-Administration with Meloxicam in Healthy Lambs and Lambs with Respiratory Infections [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Danofloxacin [fao.org]
- 6. CN101703469A Preparation method and products of danofloxacin mesylate liposome -Google Patents [patents.google.com]
- 7. Danofloxacin mesylate [sitem.herts.ac.uk]
- 8. Danofloxacin mesylate, CP-76136-27, Advocin-药物合成数据库 [drugfuture.com]
- 9. nbinno.com [nbinno.com]
- 10. toku-e.com [toku-e.com]
- 11. youtube.com [youtube.com]
- 12. Quinolones, Including Fluoroquinolones, for Use in Animals Pharmacology MSD Veterinary Manual [msdvetmanual.com]
- 13. Quinolones, Including Fluoroquinolones, for Use in Animals Pharmacology Merck Veterinary Manual [merckvetmanual.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. icba-israel.com [icba-israel.com]
- 16. Clinical pharmacokinetics of parenterally administered danofloxacin in cattle PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. avmajournals.avma.org [avmajournals.avma.org]



- 19. fao.org [fao.org]
- 20. Preparation and evaluation of danofloxacin mesylate microspheres and its pharmacokinetics in pigs PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pharmahealthsciences.net [pharmahealthsciences.net]
- 24. scielo.br [scielo.br]
- To cite this document: BenchChem. [The Synthesis and Discovery of Danofloxacin Mesylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054342#synthesis-and-discovery-of-danofloxacin-mesylate]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com